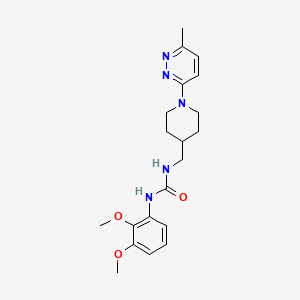
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor-Mediated Actions
Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea have been explored for their pharmacological activities, particularly in modulating receptor functions. For instance, research on the effects of selective 5-HT2C receptor agonists and antagonists has shown significant outcomes in eliciting physiological responses such as penile erections in rats, highlighting the potential therapeutic applications in sexual dysfunction disorders (Millan et al., 1997).
Molecular Structure and Function
The investigation into the conformational behavior of heterocyclic ureas, including those related to the compound , demonstrates the importance of molecular structure in determining their chemical and biological properties. Studies on the unfolding of heterocyclic ureas to form hydrogen-bonded complexes provide valuable insights into the design of foldamers and the development of new materials with potential applications in biotechnology and drug design (Corbin et al., 2001).
Corrosion Inhibition
The application of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions showcases the versatility of urea-based compounds beyond pharmaceutical uses. This research indicates the potential industrial applications of these compounds in protecting metals from corrosion, thus extending the lifespan of metal structures and components (Mistry et al., 2011).
Polyamide Synthesis
The synthesis of polyamides containing nucleobases such as uracil and adenine, utilizing intermediates that share functional similarity to this compound, illustrates the compound's relevance in creating biologically active materials. These materials have potential applications in biomedicine and materials science, offering new avenues for therapeutic and technological advancements (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-7-8-18(24-23-14)25-11-9-15(10-12-25)13-21-20(26)22-16-5-4-6-17(27-2)19(16)28-3/h4-8,15H,9-13H2,1-3H3,(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFOBVLJDNENC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)





![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)

![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

